molecular formula C13H18N2O B1488852 (3-Aminoazetidin-1-yl)(4-propylphenyl)methanone CAS No. 2092086-17-2

(3-Aminoazetidin-1-yl)(4-propylphenyl)methanone

Cat. No. B1488852
CAS RN: 2092086-17-2
M. Wt: 218.29 g/mol
InChI Key: QUNHQPYKTDQGOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Aminoazetidin-1-yl)(4-propylphenyl)methanone, also known as 3-AAPM, is an organic compound with a variety of applications in scientific research. It is a synthetic compound composed of an aminoazetidine ring and a propylphenyl group. It has been used in the synthesis of peptides and other molecules, as well as in the study of enzyme inhibition and enzyme-substrate interactions. This compound has also been used to study the mechanism of action of several drugs, as well as in the investigation of drug metabolism and drug-drug interactions.

Scientific Research Applications

1. Potential Use in Histamine H3 Receptor Agonists Compounds similar to “(3-Aminoazetidin-1-yl)(4-propylphenyl)methanone” have been used as high-affinity non-imidazole histamine H3 receptor agonists . These compounds have shown in vivo central nervous system activity . This suggests that “(3-Aminoazetidin-1-yl)(4-propylphenyl)methanone” could potentially be used in the development of drugs targeting the histamine H3 receptor, which could have implications for the treatment of various neurological and psychiatric disorders.

Potential Use in Anti-Inflammatory Medications

Histamine receptors, such as the H4 receptor, are known to be involved in immune cell chemotaxis . This suggests that compounds like “(3-Aminoazetidin-1-yl)(4-propylphenyl)methanone” could potentially be used in the design and synthesis of new compounds for treating chronic inflammatory diseases .

Potential Use in Antimicrobial Medications

Some compounds with similar structures to “(3-Aminoazetidin-1-yl)(4-propylphenyl)methanone” have been synthesized and tested for their antimicrobial activity . This suggests that “(3-Aminoazetidin-1-yl)(4-propylphenyl)methanone” could potentially be used in the development of new antimicrobial medications .

4. Potential Use in the Synthesis of Bioactive Compounds Compounds with similar structures to “(3-Aminoazetidin-1-yl)(4-propylphenyl)methanone” have been used in the synthesis of potential bioactive compounds . This suggests that “(3-Aminoazetidin-1-yl)(4-propylphenyl)methanone” could potentially be used in the synthesis of new bioactive compounds for various applications .

properties

IUPAC Name

(3-aminoazetidin-1-yl)-(4-propylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-2-3-10-4-6-11(7-5-10)13(16)15-8-12(14)9-15/h4-7,12H,2-3,8-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNHQPYKTDQGOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)N2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Aminoazetidin-1-yl)(4-propylphenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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